1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenoxyethanone
Overview
Description
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenoxyethanone is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
The synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenoxyethanone typically involves the reaction of 3,5-dimethylpyrazole with phenoxyacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenoxyethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, it is explored for therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, or microbial growth. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenoxyethanone can be compared with other similar compounds such as:
1-(3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile: This compound has a similar pyrazole core but with an acetonitrile group instead of a phenoxyethanone group.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: This compound has a pyridine ring attached to the pyrazole core, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities and applications.
Properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-phenoxyethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10-8-11(2)15(14-10)13(16)9-17-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTULJNJTLEWGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)COC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229133 | |
Record name | 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenoxyethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101229133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36140-85-9 | |
Record name | 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenoxyethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36140-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenoxyethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101229133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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